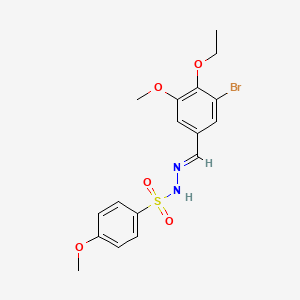![molecular formula C13H14Cl2N4O B5762330 N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea, commonly known as DCMU, is a herbicide that has been widely used in the agricultural industry. DCMU is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the mechanism of photosynthesis in plants.
作用機序
DCMU acts as a competitive inhibitor of the QB site of PSII. It binds to the QB site and prevents the transfer of electrons from QA to QB. This blocks the oxidation of water and the generation of oxygen. As a result, the electron transport chain is disrupted, and ATP synthesis is inhibited.
Biochemical and Physiological Effects
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the electron transport chain in chloroplasts, which reduces the production of ATP and NADPH. This, in turn, reduces the rate of photosynthesis and the growth of plants. DCMU also induces the formation of reactive oxygen species (ROS) in chloroplasts, which can cause oxidative damage to the plant cells.
実験室実験の利点と制限
One of the major advantages of DCMU is its potency as an inhibitor of PSII. It is highly effective at low concentrations, which makes it a useful tool for studying the mechanism of photosynthesis in plants. However, DCMU has some limitations for lab experiments. It is toxic to many organisms, including humans, and can cause skin irritation and respiratory problems. It also has a short half-life in the environment, which makes it difficult to use in field studies.
将来の方向性
There are several future directions for DCMU research. One area of interest is the development of new herbicides that are more effective and less toxic than DCMU. Another area of research is the use of DCMU as a tool for studying the mechanism of photosynthesis in algae and other photosynthetic organisms. Finally, there is a need for more studies on the ecological and environmental impacts of DCMU and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, DCMU is a potent inhibitor of photosynthesis that has been widely used in scientific research. It has been shown to have a number of biochemical and physiological effects on plants, and is a useful tool for studying the mechanism of photosynthesis. However, DCMU has some limitations for lab experiments, and there is a need for more research on its ecological and environmental impacts.
合成法
DCMU can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 1,5-dimethyl-1H-pyrazol-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction produces DCMU as a white crystalline solid with a molecular weight of 277.16 g/mol.
科学的研究の応用
DCMU has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. DCMU binds to the QB site of PSII, which blocks the transfer of electrons from QA to QB, thereby preventing the oxidation of water and the generation of oxygen.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-8-5-10(18-19(8)2)7-16-13(20)17-9-3-4-11(14)12(15)6-9/h3-6H,7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHWEBQNFRUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)

![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)



![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)
